molecular formula C19H14F2N4OS B1193384 NVP CXCR2 antagonist 14

NVP CXCR2 antagonist 14

Cat. No. B1193384
M. Wt: 384.4048
InChI Key: DAIJLANCVCVXRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NVP CXCR2 antagonist 14 is a novel potent, orally bioavailable CXCR2 receptor antagonist.

Scientific Research Applications

1. Potential in Inflammatory Conditions

NVP CXCR2 antagonist 14, as part of the N,N'-Diarylureas class, has been identified as a potent and highly selective CXCR2 antagonist. It exhibits functional activity both in vitro and in vivo, with applications in inflammatory conditions like ear edema and neutropenia. This highlights its potential in the treatment of various inflammatory disorders due to its ability to selectively target the CXCR2 receptor (Widdowson et al., 2004).

2. Role in Neuropathic Pain Models

Recent studies have indicated a significant role for CXCR2 antagonists in neuropathic pain mechanisms. NVP CXCR2 antagonist 14 has been observed to attenuate mechanical and thermal hypersensitivity in neuropathic pain models, indicating its potential as a therapeutic agent in pain management. Its efficacy in reducing the expression of pronociceptive interleukins and chemokines in the spinal cord and dorsal root ganglia highlights its potential in neuropathic pain treatment (Piotrowska et al., 2021).

3. Anti-Metastatic Potential in Cancer

NVP CXCR2 antagonist 14 has shown promising results in inhibiting human colon cancer liver metastases. The antagonism of CXCR1 and CXCR2, achieved by this compound, leads to decreased neovascularization and enhanced apoptosis of malignant cells, without affecting primary tumor growth. This suggests its potential as a novel therapeutic strategy in combating cancer metastasis (Varney et al., 2011).

4. Implications in Chronic Obstructive Pulmonary Disease (COPD)

In a study involving patients with COPD, a CXCR2 antagonist (MK-7123) related to NVP CXCR2 antagonist 14 demonstrated efficacy in improving lung function (FEV1) and reducing airway inflammation. This suggests the potential use of CXCR2 antagonists like NVP CXCR2 antagonist 14 in treating respiratory diseases by modulating inflammatory processes (Rennard et al., 2015).

properties

Product Name

NVP CXCR2 antagonist 14

Molecular Formula

C19H14F2N4OS

Molecular Weight

384.4048

IUPAC Name

2-Benzyl-5-((2,3-difluorobenzyl)thio)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

InChI

InChI=1S/C19H14F2N4OS/c20-14-8-4-7-13(18(14)21)11-27-16-10-17(26)25-19(23-16)22-15(24-25)9-12-5-2-1-3-6-12/h1-8,10,26H,9,11H2

InChI Key

DAIJLANCVCVXRN-UHFFFAOYSA-N

SMILES

OC1=CC(SCC2=CC=CC(F)=C2F)=NC3=NC(CC4=CC=CC=C4)=NN13

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

NVP CXCR2 antagonist 14

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NVP CXCR2 antagonist 14
Reactant of Route 2
NVP CXCR2 antagonist 14
Reactant of Route 3
NVP CXCR2 antagonist 14
Reactant of Route 4
NVP CXCR2 antagonist 14
Reactant of Route 5
Reactant of Route 5
NVP CXCR2 antagonist 14
Reactant of Route 6
Reactant of Route 6
NVP CXCR2 antagonist 14

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.